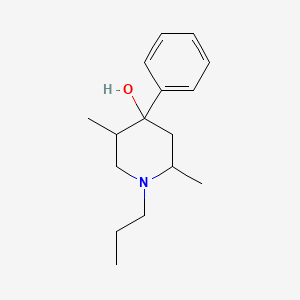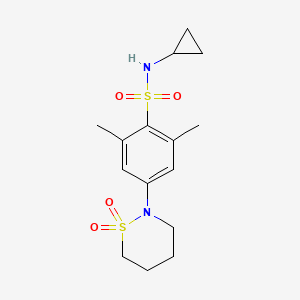
N-cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)-2,6-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)-2,6-dimethylbenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been shown to exhibit potent biological activities, making it a promising candidate for the development of new drugs and therapies. In
作用機序
The mechanism of action of N-cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)-2,6-dimethylbenzenesulfonamide is not fully understood. However, it is believed to exert its biological effects by binding to and inhibiting specific enzymes. For example, the inhibition of carbonic anhydrases by this compound has been shown to reduce the production of bicarbonate ions, leading to a decrease in pH and inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the growth and metastasis of cancer cells, reduce inflammation, and inhibit viral replication. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using N-cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)-2,6-dimethylbenzenesulfonamide in lab experiments is its potent biological activity. This compound has been shown to exhibit activity against a variety of enzymes and biological targets, making it a useful tool for studying these pathways. Additionally, the synthesis of this compound is relatively straightforward, making it accessible to a wide range of researchers.
One limitation of using this compound in lab experiments is the lack of information regarding its toxicity and potential side effects. It is important to exercise caution when working with this compound and to take appropriate safety precautions.
将来の方向性
There are many potential future directions for the study of N-cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)-2,6-dimethylbenzenesulfonamide. Some possible areas of research include:
1. Further exploration of the mechanism of action of this compound and its interactions with specific enzymes and biological targets.
2. Investigation of the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
3. Development of new drug candidates based on the structure of this compound.
4. Exploration of the potential use of this compound in combination with other drugs or therapies to enhance its efficacy.
5. Investigation of the potential use of this compound as a diagnostic tool for the detection of specific diseases or conditions.
In conclusion, this compound is a promising compound with potent biological activities. Further research is needed to fully understand its mechanism of action and potential applications in the development of new drugs and therapies.
合成法
The synthesis of N-cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)-2,6-dimethylbenzenesulfonamide has been described in the literature. Briefly, the synthesis involves the reaction of 2,6-dimethylbenzenesulfonyl chloride with cyclopropylamine to form the corresponding sulfonamide intermediate. This intermediate is then reacted with 1,1-dioxido-1,2-thiazinan-2-amine to yield the final product.
科学的研究の応用
N-cyclopropyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)-2,6-dimethylbenzenesulfonamide has been studied extensively for its biological activities. It has been shown to exhibit potent inhibitory activity against a variety of enzymes, including carbonic anhydrases, histone deacetylases, and metalloproteinases. Additionally, this compound has been found to have anti-inflammatory, anti-cancer, and anti-viral properties.
特性
IUPAC Name |
N-cyclopropyl-4-(1,1-dioxothiazinan-2-yl)-2,6-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S2/c1-11-9-14(17-7-3-4-8-22(17,18)19)10-12(2)15(11)23(20,21)16-13-5-6-13/h9-10,13,16H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWPHQKQDQAAMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)NC2CC2)C)N3CCCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
methyl]phosphonate](/img/structure/B5057277.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-iodobenzamide](/img/structure/B5057285.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B5057300.png)
![4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5057306.png)
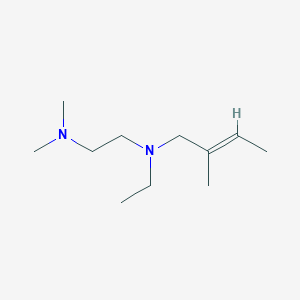
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(phenylacetyl)piperazine oxalate](/img/structure/B5057322.png)
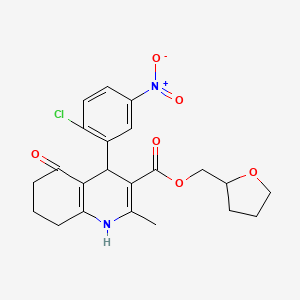
amino]benzoyl}amino)benzamide](/img/structure/B5057328.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5057332.png)
![4-[2,5-dioxo-3-(1-piperidinyl)-1-pyrrolidinyl]benzoic acid](/img/structure/B5057339.png)
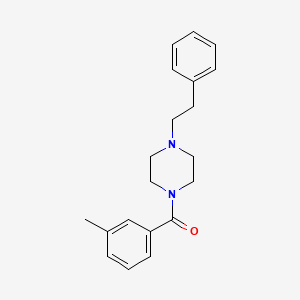
![2-[(2-fluorobenzoyl)amino]-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5057357.png)
![diphenylmethanone O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B5057365.png)
